Adamantane-1-carboxylic acid [4-(2-chloro-benzoylamino)-phenyl]-amide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-CHLOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of the adamantane-1-carboxylic acid, which is then reacted with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is subsequently treated with 2-chlorobenzoyl chloride under basic conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-CHLOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
N-[4-(2-CHLOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(2-CHLOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: Another compound with a similar chlorobenzamido group, known for its insecticidal properties.
N-(2-(4-(4-chlorobenzamido)phenyl)-1H-indol-5-yl)adamantane-1-carboxamide: A structurally related compound with potential biological activities.
Uniqueness
N-[4-(2-CHLOROBENZAMIDO)PHENYL]ADAMANTANE-1-CARBOXAMIDE is unique due to its adamantane core, which provides exceptional stability and rigidity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .
Properties
Molecular Formula |
C24H25ClN2O2 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[4-[(2-chlorobenzoyl)amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H25ClN2O2/c25-21-4-2-1-3-20(21)22(28)26-18-5-7-19(8-6-18)27-23(29)24-12-15-9-16(13-24)11-17(10-15)14-24/h1-8,15-17H,9-14H2,(H,26,28)(H,27,29) |
InChI Key |
PWZPIDUBNFYVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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